methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2034569-22-5
VCID: VC4487110
InChI: InChI=1S/C17H17NO5S3/c1-17(20,14-9-11-5-3-4-6-12(11)25-14)10-18-26(21,22)13-7-8-24-15(13)16(19)23-2/h3-9,18,20H,10H2,1-2H3
SMILES: CC(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)(C2=CC3=CC=CC=C3S2)O
Molecular Formula: C17H17NO5S3
Molecular Weight: 411.51

methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate

CAS No.: 2034569-22-5

Cat. No.: VC4487110

Molecular Formula: C17H17NO5S3

Molecular Weight: 411.51

* For research use only. Not for human or veterinary use.

methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate - 2034569-22-5

Specification

CAS No. 2034569-22-5
Molecular Formula C17H17NO5S3
Molecular Weight 411.51
IUPAC Name methyl 3-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl]thiophene-2-carboxylate
Standard InChI InChI=1S/C17H17NO5S3/c1-17(20,14-9-11-5-3-4-6-12(11)25-14)10-18-26(21,22)13-7-8-24-15(13)16(19)23-2/h3-9,18,20H,10H2,1-2H3
Standard InChI Key AUNZYYBZKQLWAQ-UHFFFAOYSA-N
SMILES CC(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)(C2=CC3=CC=CC=C3S2)O

Introduction

Molecular Formula and Weight

  • Molecular Formula: The exact molecular formula of the compound is not explicitly provided in the results but can be inferred based on its name.

  • Core Structure: The molecule consists of:

    • A methyl ester group attached to a thiophene ring.

    • A sulfonamide (-SO₂NH-) functional group.

    • A benzo[b]thiophene moiety linked via a hydroxypropyl chain.

Chemical Features

  • Functional Groups:

    • Thiophene ring: Known for its aromaticity and electron-rich nature.

    • Sulfonamide group: A key pharmacophore in medicinal chemistry.

    • Hydroxyl group: Contributes to hydrogen bonding and polarity.

  • 3D Conformation: Likely exhibits significant flexibility due to the propyl chain, with potential intramolecular hydrogen bonding between the hydroxyl and sulfonamide groups.

General Synthetic Strategy

The synthesis of such compounds typically involves:

  • Formation of the Thiophene Core:

    • Thiophene derivatives are often synthesized via cyclization reactions involving sulfur-containing precursors.

  • Introduction of the Benzo[b]thiophene Moiety:

    • Benzo[b]thiophenes are introduced through electrophilic substitution or coupling reactions.

  • Sulfonamide Functionalization:

    • The sulfonamide group is introduced via reaction with sulfonyl chlorides or related reagents.

  • Esterification:

    • The methyl ester group is formed through esterification or transesterification processes.

Challenges in Synthesis

  • Maintaining regioselectivity during functionalization of the thiophene ring.

  • Avoiding side reactions due to the reactivity of the hydroxyl and sulfonamide groups.

Pharmacological Potential

Compounds containing thiophene and sulfonamide groups are widely studied for their biological activities, including:

  • Antitumor Activity: Sulfonamide derivatives have demonstrated inhibition of tumor growth by targeting enzymes like carbonic anhydrase or disrupting microtubule polymerization .

  • Antibacterial Properties: Thiophene carboxamides have shown activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis .

  • Anti-inflammatory Effects: Similar compounds have been investigated as potential inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .

Studies on Benzo[b]thiophenes

Benzo[b]thiophenes are known scaffolds in medicinal chemistry for designing antimitotic agents that bind to tubulin at the colchicine site .

Thiophene Derivatives

Thiophene-based compounds have been explored for their antioxidant properties, with structural modifications enhancing potency through increased hydrophilicity .

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